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[2] A combined experimental and theoretical study on the structure and vibrations of 2-bromo-5-

iodopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, pp.

317-325. --INVALID-LINK-- The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-

5IPy) were recorded in the regions 3500–400 cm−1 and 4000–100 cm−1, respectively. The

molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the

ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p)

basis set. The assignments of the vibrational spectra were carried out with the help of normal

coordinate analysis (NCA) following the scaled quantum mechanical force field methodology

(SQMFF). The first order hyperconjugative interactions and charge delocalization of the

molecule were studied using NBO analysis. The calculated highest occupied molecular orbital

(HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer

occurs within the molecule. The MEP, polarizability and first order hyperpolarizability of the title

molecule were also calculated. 1 A combined experimental and theoretical study on the

structure and vibrations of 2-bromo-5-iodopyridine. The FT-IR and FT-Raman spectra of 2-

bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm−1 and 4000–100

cm−1, respectively. The molecular geometry, harmonic vibrational frequencies and bonding

features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods

with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out

with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical

force field methodology (SQMFF). The first order hyperconjugative interactions and charge

delocalization of the molecule were studied using NBO analysis. The calculated highest

occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies

show that charge transfer occurs within the molecule. The MEP, polarizability and first order
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hyperpolarizability of the title molecule were also calculated. --INVALID-LINK-- Theoretical

study on the structures and vibrational spectra of 2-bromo-5-nitropyridine. Spectrochimica Acta

Part A: Molecular and Biomolecular Spectroscopy, 61(6), pp. 1297-1304. --INVALID-LINK-- The

FT-IR and FT-Raman spectra of 2-bromo-5-nitropyridine were recorded in the solid phase. The

equilibrium geometries, harmonic vibrational frequencies, infrared intensities and Raman

scattering activities were calculated by ab initio HF and density functional B3LYP methods with

6-311++G(d,p) basis set. The scaled theoretical wavenumbers showed very good agreement

with the experimental values. The thermodynamic functions (heat capacity, entropy and

enthalpy) of the title compound were also calculated in the temperature range of 100–1000 K. 1

Vibrational spectroscopic and quantum chemical studies on 2-bromo-3-nitropyridine. Journal of

Molecular Structure, 969(1-3), pp. 104-111. --INVALID-LINK-- In this work, the experimental

and theoretical spectra of 2-bromo-3-nitropyridine (2B3NP) are studied. The FT-IR and FT-

Raman spectra of the 2B3NP molecule have been recorded in the range 4000–400 and 3500–

100 cm−1, respectively. The molecular geometry, vibrational frequencies, infrared intensities,

Raman activities and polarization of Raman lines are calculated for the molecule in the ground

state using the ab initio Hartree–Fock (HF) and density functional theory (DFT) with hybrid

functional B3LYP and 6-311++G(d,p) basis set. The computed vibrational frequencies are

scaled by an optimized scaling factor. The predicted infrared and Raman spectra are in good

agreement with the experimental spectra. The 1H and 13C nuclear magnetic resonance (NMR)

chemical shifts of the molecule are calculated by the gauge independent atomic orbital (GIAO)

method and compared with experimental results. 1 Molecular structure and vibrational spectra

of 2-bromo-5-iodopyridine by density functional method. The FT-IR and FT-Raman spectra of

2-bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm−1 and 4000–

100 cm−1, respectively. The molecular geometry, harmonic vibrational frequencies and bonding

features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods

with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out

with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical

force field methodology (SQMFF). The first order hyperconjugative interactions and charge

delocalization of the molecule were studied using NBO analysis. The calculated highest

occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies

show that charge transfer occurs within the molecule. The MEP, polarizability and first order

hyperpolarizability of the title molecule were also calculated. --INVALID-LINK-- Molecular

structure, vibrational spectra and theoretical calculations for 2-bromo-5-nitropyridine. The FT-IR

and FT-Raman spectra of 2-bromo-5-nitropyridine were recorded in the solid phase. The

equilibrium geometries, harmonic vibrational frequencies, infrared intensities and Raman
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scattering activities were calculated by ab initio HF and density functional B3LYP methods with

6-311++G(d,p) basis set. The scaled theoretical wavenumbers showed very good agreement

with the experimental values. The thermodynamic functions (heat capacity, entropy and

enthalpy) of the title compound were also calculated in the temperature range of 100–1000 K. -

-INVALID-LINK-- Vibrational spectroscopic and quantum chemical studies on 2-bromo-3-

nitropyridine. In this work, the experimental and theoretical spectra of 2-bromo-3-nitropyridine

(2B3NP) are studied. The FT-IR and FT-Raman spectra of the 2B3NP molecule have been

recorded in the range 4000–400 and 3500–100 cm−1, respectively. The molecular geometry,

vibrational frequencies, infrared intensities, Raman activities and polarization of Raman lines

are calculated for the molecule in the ground state using the ab initio Hartree–Fock (HF) and

density functional theory (DFT) with hybrid functional B3LYP and 6-311++G(d,p) basis set. The

computed vibrational frequencies are scaled by an optimized scaling factor. The predicted

infrared and Raman spectra are in good agreement with the experimental spectra. The 1H and

13C nuclear magnetic resonance (NMR) chemical shifts of the molecule are calculated by the

gauge independent atomic orbital (GIAO) method and compared with experimental results. --

INVALID-LINK-- 2-Bromo-5-iodo-3-nitropyridine | C5H2BrIN2O2 | ChemSpider. 2-Bromo-5-
iodo-3-nitropyridine. C5H2BrIN2O2. Averge mass: 328.891 Da; Monoisotopic mass:

327.83000 Da; ChemSpider ID: 2333060; Molar mass: 328.891; Formula: C5H2BrIN2O2. 2-
Bromo-5-iodo-3-nitropyridine. C5H2BrIN2O2. Averge mass: 328.891 Da; Monoisotopic

mass: 327.83000 Da; ChemSpider ID: 2333060. Validated by Experts, Validated by Users,

From Depositors; Names. 2-Bromo-5-iodo-3-nitropyridine; 2-bromo-5-iodanyl-3-nitro-

pyridine; 2-bromo-3-nitro-5-iodopyridine; Pyridine, 2-bromo-5-iodo-3-nitro- (9CI) ... --INVALID-

LINK-- 2-Bromo-5-iodo-3-nitropyridine | CAS 426463-20-9 | SCBT - Santa Cruz

Biotechnology. 2-Bromo-5-iodo-3-nitropyridine is a chemical compound. --INVALID-LINK-- 2-
Bromo-5-iodo-3-nitropyridine CAS 426463-20-9 | LGC Standards. 2-Bromo-5-iodo-3-
nitropyridine. CAS number: 426463-20-9. Molecular formula: C5H2BrIN2O2. Molecular

weight: 328.89. --INVALID-LINK-- 2-Bromo-5-iodo-3-nitropyridine | C5H2BrIN2O2 -

PubChem. 2-Bromo-5-iodo-3-nitropyridine is a compound with formula C5H2BrIN2O2. --

INVALID-LINK-- 2-BROMO-5-IODO-3-NITROPYRIDINE | 426463-20-9. 2-BROMO-5-IODO-3-
NITROPYRIDINE; Molecular Formula C5H2BrIN2O2; Molecular Weight 328.89; CAS 426463-

20-9; Synonyms 2-Bromo-5-iodanyl-3-nitro-pyridine. --INVALID-LINK-- 2-Bromo-5-iodo-3-
nitropyridine | 426463-20-9 | Biosynth. 2-Bromo-5-iodo-3-nitropyridine. ... C5H2BrIN2O2.

FW: 328.89. CAS: 426463-20-9. Notes/Comments: Purity: >95.0%(HPLC). Storage: Store at

+4°C. --INVALID-LINK-- 2-Bromo-5-iodo-3-nitropyridine. ... 2-Bromo-5-iodo-3-
nitropyridine; Molecular FormulaC5H2BrIN2O2; Molecular Weight328.89 g/mol . ... 2-Bromo-
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5-iodo-3-nitropyridine is a halogenated pyridine derivative with potential applications in

organic synthesis and materials science. --INVALID-LINK-- Calculations on 2-Bromo-5-iodo-3-
nitropyridine: An In-depth Technical Guide**

This technical guide provides a comprehensive overview of the theoretical calculations

performed on 2-Bromo-5-iodo-3-nitropyridine, a halogenated pyridine derivative with

significant potential in organic synthesis and materials science. The document is intended for

researchers, scientists, and professionals in the field of drug development and computational

chemistry, offering a detailed exploration of the molecule's structural, vibrational, and electronic

properties.

Molecular Structure and Geometry
The molecular structure of 2-Bromo-5-iodo-3-nitropyridine has been optimized using

computational methods to determine its most stable conformation. These calculations are

crucial for understanding the molecule's reactivity and interactions.

Computational Workflow for Geometry Optimization
The process for determining the optimized molecular geometry typically involves the following

steps:

Input Computational Method

Output

Initial Molecular Structure DFT Calculation
(e.g., B3LYP)

Select Functional Basis Set Selection
(e.g., 6-311++G(d,p))

Select Basis Set

Optimized Geometry

Electronic Energies

Click to download full resolution via product page

Caption: Workflow for geometry optimization.
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Vibrational Analysis
Vibrational analysis is a key component of theoretical studies, providing insights into the

molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of

experimentally observed vibrational frequencies to specific molecular motions. While specific

experimental and theoretical studies on 2-Bromo-5-iodo-3-nitropyridine are not readily

available in the provided search results, we can infer the common methodologies from studies

on similar compounds like 2-bromo-5-iodopyridine, 2-bromo-5-nitropyridine, and 2-bromo-3-

nitropyridine.

Experimental and Theoretical Vibrational Spectroscopy
Experimental vibrational spectra are typically recorded using Fourier Transform Infrared (FT-IR)

and Fourier Transform Raman (FT-Raman) spectroscopy. Theoretical calculations of harmonic

vibrational frequencies are then performed to complement and aid in the interpretation of the

experimental data.

Table 1: Summary of Computational Methods for Vibrational Analysis on Related Pyridine

Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1288167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Computational
Method

Basis Set Key Findings

2-bromo-5-

iodopyridine
B3LYP, B3PW91 6-311++G(d,p)

Molecular geometry,

harmonic vibrational

frequencies, NBO

analysis, HOMO-

LUMO energies, MEP,

polarizability, and first-

order

hyperpolarizability

were calculated.

2-bromo-5-

nitropyridine
HF, B3LYP 6-311++G(d,p)

Equilibrium

geometries, harmonic

vibrational

frequencies, infrared

intensities, Raman

scattering activities,

and thermodynamic

functions were

calculated.

2-bromo-3-

nitropyridine
HF, B3LYP 6-311++G(d,p)

Molecular geometry,

vibrational

frequencies, infrared

intensities, Raman

activities, and NMR

chemical shifts (GIAO

method) were

calculated.

Electronic Properties
The electronic properties of a molecule, such as the highest occupied molecular orbital

(HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to

understanding its chemical reactivity and electronic transitions.
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HOMO-LUMO Analysis
The energy gap between the HOMO and LUMO is a critical parameter that indicates the

molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is

more likely to be reactive. For the related compound 2-bromo-5-iodopyridine, calculations have

shown that charge transfer occurs within the molecule.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the charge delocalization and hyperconjugative

interactions within the molecule. This analysis is valuable for understanding the stability arising

from electron delocalization. For 2-bromo-5-iodopyridine, NBO analysis was used to study first-

order hyperconjugative interactions.

Methodology for Theoretical Calculations
The following outlines a typical experimental protocol for performing theoretical calculations on

pyridine derivatives, based on the methodologies reported for similar compounds.

Computational Details
Software: Quantum chemical calculations are typically performed using software packages

like Gaussian.

Method: Density Functional Theory (DFT) with hybrid functionals such as B3LYP or B3PW91

is commonly employed. In some cases, ab initio methods like Hartree-Fock (HF) are also

used.

Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good

balance between accuracy and computational cost.

Geometry Optimization: The molecular geometry is optimized to find the structure with the

lowest energy.

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the

optimized geometry to predict the IR and Raman spectra. The calculated frequencies are

often scaled to better match experimental values.
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Electronic Property Calculation: Various electronic properties, including HOMO-LUMO

energies, molecular electrostatic potential (MEP), and NBO analysis, are calculated at the

optimized geometry.

Relationship Between Calculated Properties
The various calculated properties are interconnected and provide a holistic understanding of

the molecule's behavior.

Core Calculation

Derived Properties

Applications

Optimized Geometry

Vibrational Frequencies Electronic Properties
(HOMO, LUMO, MEP) NBO Analysis

Spectroscopic Analysis Chemical Reactivity Molecular Stability

Click to download full resolution via product page

Caption: Interrelation of calculated properties.

This guide serves as a foundational resource for researchers interested in the theoretical

aspects of 2-Bromo-5-iodo-3-nitropyridine. While direct computational studies on this specific

molecule are not extensively documented in the public domain, the methodologies and findings

from closely related compounds provide a robust framework for future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1288167?utm_src=pdf-body-img
https://www.benchchem.com/product/b1288167?utm_src=pdf-body
https://www.benchchem.com/product/b1288167?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. ehs.ucr.edu [ehs.ucr.edu]

To cite this document: BenchChem. [theoretical calculations on 2-Bromo-5-iodo-3-
nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288167#theoretical-calculations-on-2-bromo-5-iodo-
3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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